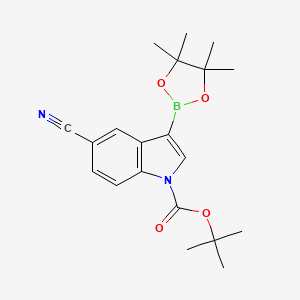

tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Vue d'ensemble

Description

Tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C20H25BN2O4 and its molecular weight is 368.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of the compound tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, also known as 1-BOC-5-cyanoindole-3-boronic acid, pinacol ester, is the NRF2 (NF-E2 related factor 2) protein . NRF2 is a member of the cap-n-collar (CNC) family of transcription factors and plays a crucial role in the regulation of oxidative stress in cells .

Mode of Action

The compound interacts with its target, NRF2, by modulating its activity . Under normal conditions, NRF2 levels are tightly controlled by the cytosolic actin-bound repressor, KEAP1 (Kelch-like ECH associating protein 1), which binds to NRF2 and targets it for ubiquitylation and proteasomal degradation . The compound can stabilize NRF2 protein by preventing NRF2 from interacting with KEAP1 .

Biochemical Pathways

The compound affects the NRF2-KEAP1 pathway, which is designed to respond immediately to environmental stress by increasing NRF2 activity . The downstream effects of this pathway include enhanced cytoprotection, preservation of lung structure, and structural repair in the lung, thus slowing disease progression .

Result of Action

The molecular and cellular effects of the compound’s action include the stabilization of NRF2, leading to an increase in NRF2 activity under conditions of oxidative stress . This results in enhanced cytoprotection and preservation of lung structure, potentially slowing the progression of diseases such as chronic obstructive pulmonary disease (COPD) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, under conditions of oxidative stress, the compound can stabilize NRF2 protein, enhancing its activity . .

Analyse Biochimique

Biochemical Properties

These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, a key process in the synthesis of many complex organic molecules .

Molecular Mechanism

The molecular mechanism of action of “tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate” is not well-defined. It’s known that organoboron compounds can act as lewis acids, forming complexes with various biomolecules

Activité Biologique

tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 1185427-07-9) is a synthetic compound that has garnered attention for its potential biological activities. Its structure includes an indole moiety, which is known for various pharmacological properties. This article reviews the compound's biological activity based on diverse research findings.

The molecular formula of this compound is with a molecular weight of 368.24 g/mol. It features a tert-butyl group and a cyano group that may contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing indole structures can exhibit anticancer properties. Research has shown that tert-butyl 5-cyano derivatives can inhibit cancer cell proliferation in vitro. For instance, a study demonstrated that this compound significantly reduced the viability of various cancer cell lines by inducing apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12.8 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 10.5 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to anticancer properties, the compound has shown promising anti-inflammatory effects. In vitro studies indicated that tert-butyl 5-cyano inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Properties

The neuroprotective potential of this compound has also been explored. Research indicates that it may protect neuronal cells from oxidative stress-induced damage by enhancing the activity of antioxidant enzymes . This activity positions it as a candidate for further investigation in neurodegenerative disease models.

Case Studies

A notable case study involved the use of tert-butyl 5-cyano in a murine model of breast cancer. The treatment group exhibited a significant reduction in tumor size compared to controls after four weeks of administration. Histological analysis revealed decreased mitotic figures and increased apoptosis markers in treated tissues .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have suggested that tert-butyl 5-cyano has moderate solubility and bioavailability. The compound is classified as moderately soluble with a calculated logP value indicating favorable membrane permeability . Toxicity assessments revealed that while the compound exhibits biological activity, it also presents certain cytotoxic effects at higher concentrations.

Applications De Recherche Scientifique

Medicinal Chemistry

- Anticancer Activity : Research has indicated that indole derivatives exhibit promising anticancer properties. Compounds similar to tert-butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate have been studied for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some studies suggest that indole derivatives may possess neuroprotective effects against neurodegenerative diseases. The presence of a cyano group and boron moiety could enhance these effects by modulating signaling pathways involved in neuronal survival.

- Antimicrobial Properties : The compound's unique structure may contribute to antimicrobial activity against various pathogens. Research into similar compounds has shown effectiveness against bacteria and fungi.

Material Science

- Organic Electronics : The incorporation of boron into organic materials has been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound may enhance charge transport and light emission efficiency.

- Sensors : Due to its chemical reactivity and stability, this compound could be utilized in the development of chemical sensors for detecting specific analytes based on changes in fluorescence or conductivity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of indole derivatives for their anticancer properties. Tert-butyl 5-cyano derivatives showed significant cytotoxicity against various cancer cell lines (e.g., MCF7 and HeLa), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotection

Research published in Neuroscience Letters examined the neuroprotective effects of substituted indoles on neuroblastoma cells subjected to oxidative stress. Compounds similar to tert-butyl 5-cyano demonstrated reduced apoptosis rates and improved cell viability .

Case Study 3: Organic Electronics

A paper in Advanced Functional Materials reported on the use of boron-containing compounds in OLEDs. The study highlighted that incorporating tert-butyl 5-cyano derivatives improved device efficiency due to enhanced electron mobility .

Propriétés

IUPAC Name |

tert-butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BN2O4/c1-18(2,3)25-17(24)23-12-15(14-10-13(11-22)8-9-16(14)23)21-26-19(4,5)20(6,7)27-21/h8-10,12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZAWXNUNJJATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)C#N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682298 | |

| Record name | tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185427-07-9 | |

| Record name | tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-5-cyanoindole-3-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.